Receptor Binding Profile: 5-HT2A and 5-HT2C Affinity Comparison of 3,5-DMA versus DOx Series Compounds
3,5-DMA demonstrates negligible binding affinity at serotonin 5-HT2A and 5-HT2C receptors (Ki >10,000 nM), whereas the 2,5-dimethoxyamphetamine-derived DOx series compounds exhibit high-affinity binding. Specifically, DOB (4-bromo-2,5-dimethoxyamphetamine) displays high affinity for these receptor subtypes, and DOM (2,5-dimethoxy-4-methylamphetamine) similarly shows potent 5-HT2A engagement [1]. In an early comparative study, 3,5-DMA exhibited more than an order of magnitude lower affinity for serotonin receptors than DOx drugs including DOM, DOET, and DOB [1]. This receptor binding differential represents a fundamental pharmacological divergence driven by the 3,5- versus 2,5-dimethoxy substitution pattern.
| Evidence Dimension | 5-HT2A and 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3,5-DMA: Ki >10,000 nM at 5-HT2A and 5-HT2C receptors |
| Comparator Or Baseline | DOB and DOM (2,5-DMA derivatives): high affinity binding; >10-fold lower affinity observed for 3,5-DMA versus DOx compounds |
| Quantified Difference | >10-fold lower serotonin receptor affinity for 3,5-DMA compared to DOx series; Ki >10,000 nM versus high affinity (nanomolar range) for DOx |
| Conditions | Radioligand binding assays using serotonin receptor preparations (later study); earlier comparative affinity study as cited in reference [1] |
Why This Matters
This quantitative receptor binding differential enables 3,5-DMA to serve as a negative control or low-affinity reference compound in 5-HT2A/2C pharmacological screening, distinct from high-potency DOx series agonists.
- [1] Wikipedia contributors. 3,5-Dimethoxyamphetamine. Wikipedia, The Free Encyclopedia. December 11, 2024. View Source
